molecular formula C22H13Cl2FN4 B2766537 4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile CAS No. 303148-17-6

4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile

Cat. No.: B2766537
CAS No.: 303148-17-6
M. Wt: 423.27
InChI Key: DYSBDNWKFXILQY-MDZDMXLPSA-N
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Description

4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step might involve a substitution reaction using 2,6-dichlorobenzene as a starting material.

    Vinylation and fluorination: The vinyl group and the fluoroanilino group can be introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the vinyl group.

    Reduction: Reduction reactions might target the nitrile groups or the vinyl group.

    Substitution: The aromatic rings (dichlorophenyl and fluoroanilino) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Amines, alkanes.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its biological activity.

    Biochemical Research: Studying its interactions with biological molecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichlorophenyl)-2-[2-(4-chloroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile
  • 4-(2,6-Dichlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile

Uniqueness

The presence of the fluoroanilino group in 4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile might confer unique properties such as increased biological activity or altered chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2-[(E)-2-(4-fluoroanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN4/c1-13-16(11-26)21(22-18(23)3-2-4-19(22)24)17(12-27)20(29-13)9-10-28-15-7-5-14(25)6-8-15/h2-10,28H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBDNWKFXILQY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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